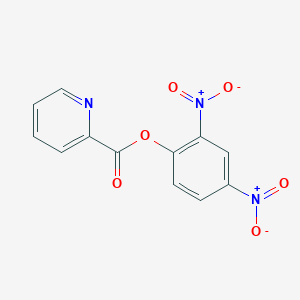

2,4-Dinitrophenyl pyridine-2-carboxylate

Description

2,4-Dinitrophenyl pyridine-2-carboxylate is an ester derivative formed by the condensation of pyridine-2-carboxylic acid and 2,4-dinitrophenol. The dinitrophenyl group is a strong electron-withdrawing moiety, enhancing the electrophilicity of the ester carbonyl, which influences its reactivity toward nucleophiles.

Properties

CAS No. |

76519-50-1 |

|---|---|

Molecular Formula |

C12H7N3O6 |

Molecular Weight |

289.20 g/mol |

IUPAC Name |

(2,4-dinitrophenyl) pyridine-2-carboxylate |

InChI |

InChI=1S/C12H7N3O6/c16-12(9-3-1-2-6-13-9)21-11-5-4-8(14(17)18)7-10(11)15(19)20/h1-7H |

InChI Key |

KJQKPZGFIAMUFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the following steps :

Nitration: Benzylpyridine is nitrated using a mixture of sulfuric acid and fuming nitric acid at low temperatures (below 10°C) to form 2,4-dinitrobenzylpyridine.

Carboxylation: The nitrated product is then treated with a carboxylating agent under controlled conditions to introduce the carboxylate group, resulting in the formation of 2,4-Dinitrophenyl pyridine-2-carboxylate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for temperature and reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenyl pyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

Reduction: Formation of 2,4-diaminophenyl pyridine-2-carboxylate.

Substitution: Formation of substituted phenyl pyridine-2-carboxylate derivatives.

Scientific Research Applications

2,4-Dinitrophenyl pyridine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it can act as a protonophore, disrupting proton gradients across membranes and affecting cellular energy production . This property makes it useful in studies of oxidative phosphorylation and metabolic processes.

Comparison with Similar Compounds

Table 1: Second-Order Rate Constants (kA) for Reactions with Hydrazine in DMSO at 25°C

| Compound | kA (L mol⁻¹ s⁻¹) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| 2,4-Dinitrophenyl phenyl ether | 0.12 | 58.2 | -34.1 |

| 2,4-Dinitrophenyl phenyl sulfide | 0.28 | 49.8 | -28.5 |

| 2,4-Dinitrophenyl phenyl sulfone | 0.45 | 42.3 | -19.7 |

Key Observations :

- The sulfone derivative exhibits the highest reactivity (kA = 0.45 L mol⁻¹ s⁻¹), attributed to the strong electron-withdrawing nature of the sulfone group (-SO₂Ph), which stabilizes the transition state during nucleophilic attack .

- In contrast, the ether derivative (kA = 0.12 L mol⁻¹ s⁻¹) reacts more slowly due to the weaker electron-withdrawing effect of the -OPh group.

- Implications for 2,4-Dinitrophenyl Pyridine-2-Carboxylate : The pyridine-2-carboxylate leaving group (-O-CO-pyridine) is expected to exhibit moderate reactivity, likely between sulfide and sulfone derivatives, due to the electron-withdrawing pyridine ring enhancing the electrophilicity of the ester.

Toxicity and Regulatory Status

Toxicity profiles vary significantly among 2,4-dinitrophenyl derivatives:

- Other Derivatives: No direct toxicity data are available for 2,4-dinitrophenyl pyridine-2-carboxylate. However, the dinitrophenyl group is generally associated with toxicity, necessitating stringent handling protocols.

Structural and Functional Analogues

Pyridine-Based Analogues

Metal Complexes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.